TYR-D-ALA-GLY-PHE-MET ACOH H2O
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TYR-D-ALA-GLY-PHE-MET ACOH H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TYR-D-ALA-GLY-PHE-MET ACOH H2O can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
TYR-D-ALA-GLY-PHE-MET ACOH H2O has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Explored for potential therapeutic applications in pain management and opioid receptor research.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of TYR-D-ALA-GLY-PHE-MET ACOH H2O involves its interaction with opioid receptors in the body. These receptors are part of the G protein-coupled receptor family and are involved in regulating pain and mood. The peptide binds to these receptors, mimicking the effects of endogenous enkephalins, leading to analgesic and mood-modulating effects .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: Tyr-Gly-Gly-Phe-Leu
Methionine-enkephalin: Tyr-Gly-Gly-Phe-Met
Uniqueness
TYR-D-ALA-GLY-PHE-MET ACOH H2O is unique due to its specific sequence and the presence of D-alanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
100929-62-2 |
---|---|
Molecular Formula |
C30H43N5O10S |
Molecular Weight |
665.75 |
Origin of Product |
United States |
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